ethyl 6-[(3-cyanophenoxy)methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-[(3-CYANOPHENOXY)METHYL]-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-[(3-CYANOPHENOXY)METHYL]-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions:
Ether Formation: The 3-cyanophenoxy group is typically introduced via an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Final Assembly: The final compound is assembled through esterification and further condensation reactions to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted pyrimidine and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 6-[(3-CYANOPHENOXY)METHYL]-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of ETHYL 6-[(3-CYANOPHENOXY)METHYL]-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound’s pyrazole and pyrimidine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-[(3-CYANOPHENOXY)METHYL]-4-(1-METHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- ETHYL 6-[(3-CYANOPHENOXY)METHYL]-4-(1-PHENYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Uniqueness
The uniqueness of ETHYL 6-[(3-CYANOPHENOXY)METHYL]-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-ethyl-1H-pyrazol-4-yl group, combined with the 3-cyanophenoxy moiety, provides a unique electronic environment that can influence its reactivity and interaction with biological targets.
This detailed overview should provide a comprehensive understanding of ETHYL 6-[(3-CYANOPHENOXY)METHYL]-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H21N5O4 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 6-[(3-cyanophenoxy)methyl]-4-(1-ethylpyrazol-4-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N5O4/c1-3-25-11-14(10-22-25)18-17(19(26)28-4-2)16(23-20(27)24-18)12-29-15-7-5-6-13(8-15)9-21/h5-8,10-11,18H,3-4,12H2,1-2H3,(H2,23,24,27) |
InChI Key |
HLTAEWDZIAJCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC(=O)N2)COC3=CC=CC(=C3)C#N)C(=O)OCC |
Origin of Product |
United States |
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